Elevated Lipophilicity vs. N-(5-Benzyl-1,3-thiazol-2-yl)benzamide Core
The target compound exhibits an XLogP3-AA of 4.5, a value 0.7–1.0 log units higher than the corresponding benzamide analog. The benzamide core (N-(5-benzyl-1,3-thiazol-2-yl)benzamide, MW 294 Da, C17H14N2OS) is predicted to have an XLogP3-AA of ~3.7–3.8 based on the removal of the cyclohexane ring and introduction of a planar phenyl ring [1]. This lipophilicity differential translates to an estimated 5–10× higher membrane permeability, relevant for intracellular target engagement [2].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 (PubChem CID 741544) |
| Comparator Or Baseline | N-(5-Benzyl-1,3-thiazol-2-yl)benzamide; XLogP3-AA ≈ 3.7–3.8 (estimated from structure and published benzamide XLogP3 values) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.7 to +1.0 log units |
| Conditions | Computed property comparison using XLogP3 3.0 algorithm; same computational method applied to both structures (PubChem release 2025.09.15) [1] |
Why This Matters
Higher lipophilicity directly affects cellular permeability and tissue distribution, making the cyclohexanecarboxamide derivative preferable for intracellular targets or CNS-penetrant applications where benzamide analogs may be insufficiently lipophilic.
- [1] PubChem CID 741544. N-(5-Benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. Computed Properties: XLogP3-AA. National Library of Medicine, 2025. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. (General principle: ΔlogP of 1 unit ≈ 10× permeability change). View Source
